4-[2-(4-Chlorophenyl)ethyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h3-6,12,15H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCBKTINMFHGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402129 | |
| Record name | 4-[2-(4-chlorophenyl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148135-88-0 | |
| Record name | 4-[2-(4-chlorophenyl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 2 4 Chlorophenyl Ethyl Piperidine
Reactivity Profiles of the Piperidine (B6355638) Nitrogen in 4-[2-(4-Chlorophenyl)ethyl]piperidine
The nitrogen atom within the piperidine ring of this compound is a key center of reactivity. As a secondary amine, it possesses a lone pair of electrons, making it both a nucleophile and a base. Its reactivity is influenced by steric and electronic factors.
The piperidine nitrogen readily undergoes N-alkylation when treated with alkyl halides. researchgate.net The reaction proceeds via a nucleophilic substitution (SN2) mechanism. sciencemadness.org The rate of this reaction can be influenced by the nature of the alkylating agent and the solvent used. For instance, the use of a base such as potassium carbonate can facilitate the reaction. researchgate.net However, an excess of the alkylating agent can lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net
N-acylation is another characteristic reaction of the piperidine nitrogen. It reacts with acyl chlorides or anhydrides to form the corresponding N-acylpiperidines. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.
The basicity of the piperidine nitrogen allows it to be easily protonated by acids to form a piperidinium (B107235) salt. The pKa of the conjugate acid of piperidine is approximately 11.22, indicating it is a relatively strong base. wikipedia.org This property is crucial for its behavior in biological systems and for the formation of salts for pharmaceutical applications.
The reactivity of the piperidine nitrogen can be modulated by the substituent at the 4-position. While the 4-[2-(4-Chlorophenyl)ethyl] group is primarily attached via a carbon atom, its size and conformation can sterically hinder the approach of bulky reagents to the nitrogen atom.
Substituent Effects on the Chlorophenyl Moiety and its Reactivity
Electrophilic Aromatic Substitution (SEAr):
The chlorine atom withdraws electron density from the aromatic ring through its inductive effect, making the ring less susceptible to attack by electrophiles compared to unsubstituted benzene. wikipedia.org However, through resonance, the chlorine atom can donate a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions. wikipedia.org Common SEAr reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the ring. rsc.org
Halogenation: Further halogenation, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, would also be directed to the ortho and para positions relative to the chlorine. youtube.com
Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group. wikipedia.org
Friedel-Crafts Alkylation and Acylation: These reactions are generally less effective on deactivated rings like chlorobenzene. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr):
Aromatic rings are typically electron-rich and thus poor substrates for nucleophilic attack. However, the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the halogen, can activate the ring towards nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.com In the case of this compound, the chlorine atom itself is not sufficient to promote SNAr reactions under standard conditions. For SNAr to occur, additional activating groups would need to be present on the ring. wikipedia.org
Functional Group Transformations and Side Reactions of the Ethyl Linker
The ethyl linker connecting the piperidine and chlorophenyl moieties is generally stable. However, under specific conditions, it can undergo certain transformations.
Oxidation:
The benzylic carbon of the ethyl group (the carbon atom directly attached to the chlorophenyl ring) is susceptible to oxidation. orgoreview.comlibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the entire ethyl side chain to a carboxylic acid group, yielding 4-chlorobenzoic acid, provided there is at least one hydrogen atom on the benzylic carbon. orgoreview.comlibretexts.orgcsbsju.eduaskfilo.com This reaction proceeds through a radical mechanism. csbsju.edu
Side Reactions:
While generally robust, the ethyl linker is not entirely inert. Under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, unforeseen side reactions could potentially occur, although these are not commonly reported for this specific structure.
Mechanistic Investigations of Key Reactions Involving this compound
The primary reactions involving this compound center around the piperidine nitrogen and the chlorophenyl ring.
N-Dealkylation:
In a biological context, the metabolic N-dealkylation of piperidine-containing compounds is a significant transformation often catalyzed by cytochrome P450 enzymes, particularly CYP3A4. nih.govacs.org This process typically involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate which then fragments to yield the dealkylated piperidine and an aldehyde or ketone. acs.org While direct oxidation of the nitrogen atom is a theoretical possibility, the abstraction of a hydrogen atom from the alpha-carbon is generally considered the rate-limiting step. nih.govacs.org
Electrophilic Aromatic Substitution Mechanism:
The mechanism of electrophilic aromatic substitution on the chlorophenyl ring proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The electrophile attacks the π-system of the aromatic ring, leading to the formation of this intermediate. The positive charge is delocalized across the ring, with resonance structures showing the charge at the ortho and para positions relative to the point of attack. The subsequent loss of a proton from the carbon bearing the electrophile restores the aromaticity of the ring. masterorganicchemistry.com
Studies on the Stability and Degradation Pathways of the Compound under Various Conditions
The stability of this compound is a critical factor in its handling, storage, and application.
Chemical Stability:
The compound is generally stable under normal conditions. However, it can be susceptible to degradation under harsh conditions such as strong acids, bases, or oxidizing agents. The piperidine ring itself can undergo microbial degradation, often initiated by glutamylation followed by hydroxylation. nih.gov
Photodegradation:
Molecules containing a chlorophenyl group can undergo photodegradation upon exposure to ultraviolet (UV) light. taylorfrancis.comnih.govyoutube.com A common photodegradation pathway for chloroaromatic compounds is reductive dechlorination, where the carbon-chlorine bond is cleaved. taylorfrancis.com This process can be accelerated in the presence of photosensitizers and in hydroxylic solvents. taylorfrancis.com The degradation of 4-chlorophenol, a related compound, has been shown to proceed through the formation of hydroxylated intermediates like hydroquinone (B1673460) and benzoquinone. mdpi.com
Metabolic Degradation:
In addition to N-dealkylation, other metabolic pathways can contribute to the degradation of piperidine-containing compounds. These can include ring α-oxidation to lactams and ring-opening reactions. nih.govacs.org The specific metabolic fate of this compound would depend on the specific enzymes it encounters. Studies on similar structures suggest that N-dealkylation is a major metabolic route. nih.govacs.org
Interactive Data Table: Reactivity Summary
| Functional Group | Reaction Type | Reagents/Conditions | Products |
| Piperidine Nitrogen | N-Alkylation | Alkyl halides | N-Alkylpiperidinium salts |
| Piperidine Nitrogen | N-Acylation | Acyl chlorides, anhydrides | N-Acylpiperidines |
| Piperidine Nitrogen | Protonation | Acids | Piperidinium salts |
| Chlorophenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro-substituted derivatives |
| Chlorophenyl Ring | Electrophilic Aromatic Substitution | Br₂/FeBr₃ | Bromo-substituted derivatives |
| Ethyl Linker | Oxidation | KMnO₄, H₂CrO₄ | 4-Chlorobenzoic acid |
| Piperidine Ring | N-Dealkylation (metabolic) | Cytochrome P450 enzymes | Dealkylated piperidine, aldehydes/ketones |
| Chlorophenyl Group | Photodegradation | UV light | Dechlorinated and oxidized products |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 4 Chlorophenyl Ethyl Piperidine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous assignment of protons and carbons within the molecular framework of 4-[2-(4-chlorophenyl)ethyl]piperidine. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus.
In the ¹H NMR spectrum of the parent piperidine (B6355638), characteristic signals are observed for the different protons in the ring. chemicalbook.com For this compound, the spectrum becomes more complex, with distinct resonances for the protons on the piperidine ring, the ethyl chain, and the chlorophenyl group. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the piperidine ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, respectively, confirming the ethyl linkage between the piperidine and chlorophenyl rings. bohrium.com
Conformational analysis, particularly of the piperidine ring, is also achievable through NMR. The piperidine ring typically adopts a chair conformation to minimize steric strain. iucr.org The coupling constants (J-values) between adjacent protons on the ring, which can be determined from the ¹H NMR spectrum, provide insight into the dihedral angles and thus the preferred conformation of the ring and the orientation of the 4-substituent (equatorial versus axial). nih.govresearchgate.net
Below is a representative table of expected ¹H NMR chemical shifts for this compound. Actual values can vary based on the solvent and specific experimental conditions.
| Proton Assignment | Expected Chemical Shift (ppm) |
| Piperidine N-H | 1.5 - 2.5 (broad) |
| Piperidine H-2, H-6 (axial & equatorial) | 2.5 - 3.2 |
| Piperidine H-3, H-5 (axial & equatorial) | 1.4 - 1.9 |
| Piperidine H-4 | 1.2 - 1.8 |
| Ethyl -CH₂- (adjacent to piperidine) | 1.4 - 1.8 |
| Ethyl -CH₂- (adjacent to phenyl) | 2.6 - 2.9 |
| Chlorophenyl H-2', H-6' | 7.2 - 7.4 |
| Chlorophenyl H-3', H-5' | 7.1 - 7.3 |
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for this purpose. nih.govmdpi.com
Under EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of piperidine-containing compounds often involves cleavage of the bonds adjacent to the nitrogen atom. scielo.brwvu.edu For this compound, characteristic fragmentation pathways would include:
α-cleavage: Loss of the ethyl-chlorophenyl side chain, resulting in a piperidinyl cation.
Benzylic cleavage: Cleavage of the bond between the two ethyl carbons, leading to the formation of a stable tropylium-like ion or a chlorobenzyl cation.
Cleavage of the piperidine ring: Ring opening and subsequent fragmentation.
The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio. researchgate.net
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the ions, which in turn provides the elemental composition, further confirming the identity of the compound and its fragments. mdpi.com Isotopic labeling studies, where specific atoms (e.g., deuterium (B1214612) for hydrogen) are incorporated into the molecule, can be used to trace the fragmentation pathways and provide definitive evidence for the proposed fragmentation mechanisms.
A representative table of expected m/z values for key fragments of this compound in EI-MS is provided below.
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₁₃H₁₈ClN | 223/225 |
| [M - C₈H₈Cl]⁺ | Piperidinyl cation | 84 |
| [C₈H₈Cl]⁺ | Chlorophenylethyl cation | 139/141 |
| [C₇H₆Cl]⁺ | Chlorotropylium ion | 125/127 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions. researchgate.netresearchgate.netnih.gov
The IR spectrum is particularly useful for identifying characteristic bond vibrations. nist.gov Key expected absorptions for this compound include:
N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine in the piperidine ring. researchgate.net
C-H stretches: Absorptions in the 2800-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the piperidine and ethyl groups, and aromatic C-H stretches above 3000 cm⁻¹.
C-C stretches: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
C-N stretch: This vibration is usually found in the 1000-1250 cm⁻¹ range.
C-Cl stretch: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, is indicative of the chloro-substituted phenyl ring.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. scirp.org Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra, which aids in the assignment of experimental bands. researchgate.netscirp.org
The following table summarizes the expected vibrational frequencies for key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H | Stretching | 3300-3500 | IR |
| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |
| Aliphatic C-H | Stretching | 2850-2960 | IR, Raman |
| C=C (aromatic) | Stretching | 1450-1600 | IR, Raman |
| C-N | Stretching | 1000-1250 | IR |
| C-Cl | Stretching | 600-800 | IR |
X-ray Crystallography for Definitive Solid-State Structure Determination of this compound
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. uky.edu For this compound, a single-crystal X-ray diffraction study would confirm the connectivity established by NMR and MS. iucr.orgnih.gov
A hypothetical table of selected crystallographic data is presented below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Piperidine Ring Conformation | Chair |
| Substituent Orientation | Equatorial |
Chiral Chromatographic and Spectroscopic Methods for Enantiomeric Purity and Isomeric Separation
While this compound itself is not chiral, derivatives of this compound can be. In such cases, chiral chromatographic and spectroscopic methods are essential for separating and quantifying the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for enantiomeric separation. wikipedia.orgbgb-analytik.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. eijppr.comresearchgate.net Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases. wikipedia.orgeijppr.com The choice of mobile phase is critical for achieving optimal separation. bgb-analytik.com
Chiral spectroscopic methods, such as Circular Dichroism (CD) spectroscopy, can be used to characterize the separated enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property of chiral molecules. Each enantiomer will produce a mirror-image CD spectrum, allowing for their identification and the determination of enantiomeric excess.
A table outlining a potential chiral HPLC method is shown below.
| Parameter | Condition |
| Column | Chiralcel OD-H (Cellulose derivative) |
| Mobile Phase | Hexane/Isopropanol (90:10) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | t₁ |
| Retention Time (Enantiomer 2) | t₂ |
Computational Chemistry and Molecular Modeling Studies of 4 2 4 Chlorophenyl Ethyl Piperidine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Energetics, and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of 4-[2-(4-chlorophenyl)ethyl]piperidine. researchgate.net DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to optimize the molecular geometry and compute a range of electronic properties. researchgate.netnih.gov
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. researchgate.net For piperidine (B6355638) derivatives, these calculations help in understanding how substituents influence the electronic properties. rsc.orgnih.gov
The molecular electrostatic potential (MEP) surface is another valuable output, which maps the electron density to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting non-covalent interactions with biological targets. Furthermore, global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S), can be calculated to quantify the molecule's reactivity. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties for a Piperidine Derivative
| Parameter | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical stability and reactivity. |
| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule. |
| Electronegativity (χ) | 3.65 eV | A measure of the atom's ability to attract a bonding pair of electrons. |
| Global Hardness (η) | 2.85 eV | A measure of resistance to change in electron distribution. |
| Global Softness (S) | 0.35 eV⁻¹ | The reciprocal of global hardness, indicating higher reactivity. |
Note: This table contains representative data for a generic piperidine derivative to illustrate the outputs of DFT calculations.
Conformational Analysis and Potential Energy Surface Mapping of the Compound
The flexibility of the piperidine ring and the ethyl linker in this compound gives rise to multiple possible conformations. Conformational analysis is essential to identify the most stable, low-energy conformers, which are likely to be the biologically active forms. The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org However, the orientation of the substituents (axial vs. equatorial) can significantly impact the molecule's properties. osi.lvresearchgate.net
Potential energy surface (PES) scans are computational methods used to explore the conformational space by systematically varying specific dihedral angles and calculating the corresponding energy. q-chem.comq-chem.com For this compound, key rotations would be around the C-C bond of the ethyl linker and the C-N bonds within the piperidine ring. The results of a PES scan can identify the global and local energy minima, representing the most stable and metastable conformers, respectively, as well as the energy barriers between them. researchgate.net Studies on similar flexible molecules have demonstrated the utility of these scans in understanding conformational preferences. researchgate.net
Table 2: Example of Conformational Analysis Results for Substituted Piperidines
| Conformer | Dihedral Angle (N-C-C-Ph) | Relative Energy (kcal/mol) | Population (%) |
| Anti-periplanar | ~180° | 0.00 | 75 |
| Gauche | ~60° | 1.5 | 20 |
| Eclipsed | ~0° | 5.0 | <1 |
Note: This table provides hypothetical data to illustrate the typical outputs of a conformational analysis.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamics of this compound in a simulated biological environment, such as in a solvent like water. calcus.cloud MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. mdpi.com This allows for a more comprehensive sampling of the conformational space than static methods. oup.com
By analyzing the MD trajectory, one can identify the most populated conformational states and the transitions between them. oup.com This is particularly important for flexible molecules where the bioactive conformation might not be the global minimum in a vacuum. mdpi.com Furthermore, MD simulations explicitly model the interactions between the solute and solvent molecules. nitech.ac.jp This allows for the study of hydration patterns and the influence of the solvent on the conformational preferences of the molecule. The analysis of properties like the root-mean-square deviation (RMSD) can reveal the stability of the molecule's conformation over the simulation time. researchgate.net
In Silico Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting In Vitro Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pharmacy180.com For a class of compounds including this compound, QSAR models can be developed to predict their in vitro activity against a specific biological target. nih.govnih.gov
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). pharmacy180.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates the descriptors with the biological activity. nih.govresearchgate.net
A robust QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. For example, a QSAR study on piperidine derivatives might reveal that specific substitutions on the phenyl ring or the piperidine nitrogen are crucial for activity. researchgate.netresearchgate.netresearchgate.net
Table 3: Illustrative Descriptors Used in a QSAR Model for Piperidine Derivatives
| Descriptor Type | Example Descriptor | Contribution to Activity |
| Electronic | Hammett constant (σ) | Positive correlation (electron-withdrawing groups increase activity) |
| Steric | Molar Refractivity (MR) | Negative correlation (bulky groups decrease activity) |
| Hydrophobic | LogP | Optimal range identified |
| Topological | Wiener Index | Correlation with molecular branching |
Note: This table presents hypothetical findings from a QSAR study to exemplify the nature of the results.
Molecular Docking and Binding Site Predictions with Theoretical Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can be performed against various theoretical biological targets to predict its binding mode and affinity. nih.govtandfonline.comrsc.orgnih.gov This is a crucial step in structure-based drug design. mdpi.comnih.gov
The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different poses using a scoring function. The pose with the lowest energy is considered the most likely binding mode. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the binding site. nih.gov
These predictions can help to identify potential biological targets for the compound and provide a rationale for its observed activity. mdpi.commdpi.comnih.gov For instance, docking studies on piperidine derivatives have been used to understand their interactions with targets like the µ-opioid receptor and various enzymes. tandfonline.comnih.gov
Table 4: Example of Molecular Docking Results for a Ligand in a Protein Binding Site
| Parameter | Value | Description |
| Binding Energy | -8.5 kcal/mol | The estimated free energy of binding. |
| Interacting Residues | TYR128, PHE234, ASP124 | Key amino acids in the binding pocket. |
| Hydrogen Bonds | 1 (with ASP124) | Specific polar interactions stabilizing the complex. |
| Hydrophobic Interactions | Phenyl ring with PHE234 | Non-polar interactions contributing to binding. |
Note: This table contains representative data from a molecular docking study to illustrate the type of information obtained.
In Vitro Biological and Biochemical Profiling of 4 2 4 Chlorophenyl Ethyl Piperidine and Its Derivatives: Mechanistic Insights
Receptor Binding Affinity Studies and Pharmacological Target Identification in Recombinant Systems
The affinity of 4-[2-(4-chlorophenyl)ethyl]piperidine derivatives for various receptors has been a key area of investigation to identify their primary pharmacological targets. These studies are typically conducted using recombinant systems, such as cell lines engineered to express specific human receptor subtypes.
One area of focus has been the dopamine (B1211576) receptors. For instance, derivatives where the piperidine (B6355638) ring is replaced by a piperazine (B1678402) and linked to a benzamide (B126) moiety have shown high affinity for the dopamine D4 receptor. Specifically, the compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated a very high affinity for the human dopamine D4 receptor, with an IC50 value of 0.057 nM. nih.gov This compound exhibited significant selectivity for the D4 receptor over the D2 receptor (over 10,000-fold) and was also selective against the serotonin (B10506) 5-HT1A and adrenergic alpha1 receptors. nih.gov Further studies on analogues of this compound revealed that modifications to the amide bond or elongation of the alkyl chain between the benzamide and piperazine moieties led to a decrease in dopamine D4 receptor affinity. nih.gov
Another derivative, 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl] piperidine (NRA0161), which features a more complex substitution on the piperidine nitrogen, displayed high affinity for the human cloned dopamine D4 and 5-HT2A receptors, with Ki values of 1.00 nM and 2.52 nM, respectively. nih.gov This compound had a lower affinity for the dopamine D2 receptor (Ki of 95.80 nM) and a relatively high affinity for the alpha(1) adrenoceptor (Ki of 10.44 nM). nih.gov
Derivatives have also been explored for their interaction with the dopamine transporter (DAT). A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were assessed for their binding to DAT, the norepinephrine (B1679862) transporter (NET), and the serotonin transporter (SERT). nih.gov The N-substituent on the piperidine ring was found to be crucial for both affinity and selectivity for DAT. nih.gov
Furthermore, certain piperidine derivatives have been identified as antagonists for the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor. nih.gov A structure-based screening identified N-(2-phenoxyethyl)-4-benzylpiperidine as a selective NR1/2B antagonist with an IC50 of 0.63 microM. nih.gov
Finally, a non-imidazole derivative, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649), has been characterized as a potent and selective inverse agonist at the recombinant human histamine (B1213489) H3 receptor, with a Ki value of 0.16 nM. nih.gov
Table 1: Receptor Binding Affinities of this compound Derivatives
| Compound Name | Receptor | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 nM (IC50) | nih.gov |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D2 | >10,000-fold lower than D4 | nih.gov |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Serotonin 5-HT1A | Selective vs. D4 | nih.gov |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Adrenergic alpha1 | Selective vs. D4 | nih.gov |
| 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl] piperidine (NRA0161) | Dopamine D4 | 1.00 nM (Ki) | nih.gov |
| 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl] piperidine (NRA0161) | Serotonin 5-HT2A | 2.52 nM (Ki) | nih.gov |
| 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl] piperidine (NRA0161) | Dopamine D2 | 95.80 nM (Ki) | nih.gov |
| 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl] piperidine (NRA0161) | Adrenergic alpha1 | 10.44 nM (Ki) | nih.gov |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine | Dopamine Transporter (DAT) | 0.7 nM (Ki) | nih.gov |
| N-(2-phenoxyethyl)-4-benzylpiperidine | NMDA (NR1/2B) | 0.63 µM (IC50) | nih.gov |
| 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649) | Histamine H3 | 0.16 nM (Ki) | nih.gov |
Enzyme Inhibition Kinetics and Mechanistic Elucidation of Action in Biochemical Assays
For example, a series of benzimidazole-based pyrrole/piperidine hybrids were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com The synthesized compounds demonstrated varied inhibitory activities against both enzymes, with IC50 values ranging from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM for AChE and 21.57 ± 0.61 µM to 39.55 ± 0.03 µM for BuChE. mdpi.com
In another study, derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole were synthesized and their interaction with bovine serum albumin (BSA) was studied, though specific enzyme inhibition kinetics were not the primary focus. scielo.br
The histamine H3 receptor inverse agonist, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649), was shown to act as a competitive antagonist in guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate (GTPγS) binding assays, with a Ki value of 0.16 nM. nih.gov This assay measures the functional consequence of receptor binding, indicating that the compound blocks the receptor's constitutive activity. nih.gov
Investigation of Cellular Pathway Modulation and Signaling Events in Model Cell Lines
The effects of these compounds on cellular pathways and signaling events have been explored in various model cell lines, providing a bridge between receptor binding and a functional cellular response.
The oncolytic potential of a quinoline (B57606) methanol (B129727) derivative, 2-(4-Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1), has been studied in glioblastoma cell lines. nih.gov This compound was found to induce cell death through a process of catastrophic vacuolization, indicating a profound impact on cellular homeostasis and membrane trafficking pathways. nih.gov The study also highlighted that the oncolytic efficacy is governed by distinct stereochemical features of the molecule. nih.gov
The histamine H3 receptor inverse agonist BF2.649 was shown to enhance the activity of histaminergic neurons in the brain. nih.gov In rats, this compound increased the levels of dopamine and acetylcholine in the prefrontal cortex, as measured by microdialysis. nih.gov This demonstrates that the compound's activity at the H3 receptor leads to downstream modulation of key neurotransmitter systems. nih.gov
The NMDA receptor antagonist, 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, was assayed for its potency using electrical recordings in Xenopus oocytes expressing cloned rat NMDA receptors, directly measuring the compound's ability to modulate ion channel function. nih.gov
Exploration of Specific Molecular Interactions Responsible for In Vitro Biological Responses
Understanding the specific molecular interactions between these compounds and their biological targets is crucial for rational drug design. Molecular modeling studies have been employed to elucidate these interactions.
For the benzimidazole-based pyrrole/piperidine hybrids that inhibit cholinesterases, molecular modeling was used to visualize the protein-ligand interaction profiles. mdpi.com These in silico studies help to identify the key amino acid residues within the active site of AChE and BuChE that are responsible for binding the inhibitors. mdpi.com
In the development of the selective NR1/2B NMDA receptor antagonist, a structure-based search and screening of a compound library was the initial step, suggesting that the molecular shape and electrostatic properties of the lead compound were complementary to the binding site on the receptor. nih.gov
The stereospecific activity of Vacquinol-1 isomers points to a highly specific binding interaction with its cellular target, where only a particular three-dimensional arrangement of the molecule can elicit the vacuolization response. nih.gov
Structure-Activity Relationship (SAR) Analysis Based on In Vitro Binding and Enzymatic Data
Structure-activity relationship (SAR) analysis helps to understand how chemical modifications to a core structure influence its biological activity.
For the dopamine D4 receptor ligands based on the N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide scaffold, it was found that modifying the amide bond or elongating the intermediate alkyl chain resulted in a decrease in D4 receptor affinity. nih.gov This suggests that the spatial arrangement and electronic nature of this part of the molecule are critical for optimal interaction with the receptor.
In the series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine derivatives targeting the dopamine transporter, the nature of the N-substituent on the piperidine ring was a key determinant of affinity and selectivity. nih.gov This highlights the importance of the chemical group at this position for interacting with a specific binding pocket on the transporter protein.
The development of the NMDA receptor antagonist 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine involved a progressive modification strategy. nih.gov A hydroxyl group on the phenoxy ring increased potency, while a p-methyl substitution on the benzyl (B1604629) ring enhanced in vivo activity. nih.gov The introduction of a hydroxyl group at the C-4 position of the piperidine ring reduced off-target effects. nih.gov
For the 4-azaindole-2-piperidine derivatives investigated as anti-trypanosomal agents, SAR studies revealed that while certain aromatic amides showed activity, they often suffered from poor permeability and high lipophilicity. dndi.org Replacing the piperidine with an acyclic analogue led to a loss of activity, and substitution with a morpholine (B109124) ring, while improving clearance, also resulted in an inactive compound. dndi.org
Table 2: Structure-Activity Relationship Highlights for this compound Derivatives
| Core Scaffold/Derivative Series | Structural Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide Analogues | Modification of amide bond | Decrease in dopamine D4 receptor affinity | nih.gov |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide Analogues | Elongation of intermediate alkyl chain | Decrease in dopamine D4 receptor affinity | nih.gov |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperidines | Variation of N-substituent | Modulates affinity and selectivity for DAT | nih.gov |
| N-(2-phenoxyethyl)-4-benzylpiperidine Analogues | p-hydroxyl on phenoxy ring | ~25-fold increase in NR1A/2B potency | nih.gov |
| N-(2-phenoxyethyl)-4-benzylpiperidine Analogues | p-methyl on benzyl ring | ~3-fold increase in MES activity | nih.gov |
| N-(2-phenoxyethyl)-4-benzylpiperidine Analogues | C-4 hydroxyl on piperidine ring | Substantial decrease in alpha(1) receptor affinity | nih.gov |
| 4-Azaindole-2-piperidine Derivatives | Replacement of piperidine with acyclic analogue | Loss of anti-trypanosomal activity | dndi.org |
| 4-Azaindole-2-piperidine Derivatives | Replacement of piperidine with morpholine | Inactive compound | dndi.org |
Applications of 4 2 4 Chlorophenyl Ethyl Piperidine in Non Biological and Basic Chemical Research
Utilization of 4-[2-(4-Chlorophenyl)ethyl]piperidine as a Precursor in Complex Molecule Synthesis
The piperidine (B6355638) moiety is a privileged structure in medicinal chemistry, frequently incorporated into the design of new therapeutic agents due to its favorable influence on pharmacokinetic and pharmacodynamic properties. researchgate.net The compound this compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity.
The synthesis of derivatives often begins with the piperidine nitrogen. For instance, a similar compound, 1-[2-(4-chlorophenyl)acetyl]-4-(hydroxymethyl)piperidine, can be synthesized and subsequently reduced with reagents like lithium aluminum hydride to yield related structures. This highlights a potential pathway for modifying the core structure of this compound to introduce further chemical diversity.
Research has demonstrated the synthesis of a variety of bioactive molecules from piperidine-based precursors. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed potent anti-acetylcholinesterase activity. nih.gov In this work, the core piperidine structure was elaborated upon to create compounds with enhanced biological function. nih.gov The introduction of different substituents on the benzamide (B126) portion led to a significant increase in activity, underscoring the importance of the piperidine scaffold in orienting these functional groups for optimal interaction with their biological target. nih.gov
Integration into Novel Catalytic Systems or Ligands for Organic Reactions
The piperidine ring is not only a key component of bioactive molecules but can also function as a catalyst in organic synthesis. Piperidine and its derivatives are well-established as organocatalysts for a variety of chemical transformations, including Knoevenagel and Michael condensation reactions. researchgate.nettubitak.gov.tr These reactions are fundamental in carbon-carbon bond formation, a cornerstone of organic synthesis.
While direct catalytic applications of this compound have not been extensively reported, the known catalytic activity of the piperidine moiety suggests its potential in this area. The nitrogen atom of the piperidine ring can act as a Brønsted base or, in its protonated form, as a Brønsted acid, facilitating various reaction steps. For example, 4,4'-trimethylenedipiperidine has been shown to be an effective catalyst in the synthesis of pyranopyrimidinones. tubitak.gov.tr This related dipiperidine compound demonstrates superior catalytic activity compared to piperidine itself in certain reactions. tubitak.gov.tr
The 4-chlorophenylethyl substituent on the piperidine ring could influence the catalytic activity and selectivity of the molecule. This substituent may modulate the basicity of the piperidine nitrogen or introduce steric hindrance that could be beneficial in stereoselective synthesis. The development of new catalytic systems often involves the fine-tuning of the catalyst's electronic and steric properties, and derivatives of this compound could offer a platform for such optimization.
Exploration of Material Science Applications (e.g., Polymer Chemistry, Supramolecular Assemblies)
The unique properties of piperidine-containing compounds also extend to the realm of material science. The incorporation of piperidine derivatives into polymers can impart specific functionalities, such as antimicrobial properties. A notable example is the preparation of piperidine-based sodium alginate/poly(vinyl alcohol) (PVA) films. nih.gov In this study, 3-oxo-3-(piperidin-1-yl)propanenitrile was synthesized and incorporated into a biopolymer matrix, resulting in films with promising antimicrobial activity. nih.gov This suggests that this compound could be similarly utilized to create functional polymers with potential applications in packaging or biomedical devices. The presence of the chlorophenyl group might further enhance the antimicrobial or other material properties.
In the field of supramolecular chemistry, the ability of molecules to self-assemble into well-ordered structures is of great interest. While specific studies on the supramolecular assemblies of this compound are not prominent, the general principles of molecular recognition suggest its potential to form such structures. The piperidine nitrogen can act as a hydrogen bond acceptor, while the aromatic chlorophenyl group can participate in π-π stacking interactions, both of which are key driving forces in the formation of supramolecular architectures.
Development of Probes for Basic Biological Research (e.g., Fluorescent Tags, Affinity Labels)
Fluorescent probes are indispensable tools in modern biological research, allowing for the visualization and study of biological processes in real-time. The piperidine scaffold has been successfully employed in the development of such probes. For instance, piperidine derivatives have been used to create fluorescent probes for various biological targets, including enzymes and receptors. researchgate.netrsc.org
Researchers have synthesized novel fluorescent ligands for sigma (σ) receptors by functionalizing indole (B1671886) derivatives bearing a spiro-piperidine moiety with fluorescent tags. nih.gov These probes, with emissions spanning from green to near-infrared, have demonstrated high affinity and specificity for the σ2 receptor, enabling its study using fluorescence-based techniques like flow cytometry and confocal microscopy. nih.gov
Similarly, piperazine-fused cyclic disulfides have been developed as bioreductive probes for thioredoxins, showcasing the versatility of piperidine-related heterocycles in probe design. acs.org These examples strongly suggest that this compound could serve as a valuable scaffold for the construction of novel fluorescent probes. The 4-chlorophenylethyl group could be modified to attach a fluorophore, while the piperidine ring could be further functionalized to enhance target specificity and cellular uptake. The development of such probes would provide powerful tools for investigating a wide range of biological questions.
Interactive Data Table: Properties of Related Piperidine Derivatives
| Compound Name | Molecular Formula | Application | Reference |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | C35H38N2O3S·HCl | Potent acetylcholinesterase inhibitor | nih.gov |
| trans-N-Alkyl-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanemethylamines | Varies | Melanocortin-4 receptor ligands | nih.gov |
| 3-Oxo-3-(piperidin-1-yl)propanenitrile | C8H10N2O | Precursor for antimicrobial polymer films | nih.gov |
| Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives | Varies | High-affinity probes for σ receptors | nih.gov |
| Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate | C14H20ClN3O2 | Synthetic intermediate | nih.gov |
Emerging Research Frontiers and Methodological Advancements for 4 2 4 Chlorophenyl Ethyl Piperidine
Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of novel small molecules and the prediction of their synthetic pathways, a process directly applicable to derivatives of 4-[2-(4-Chlorophenyl)ethyl]piperidine. nih.gov These computational tools can navigate the vastness of chemical space to identify new structures with optimized, user-defined properties. nih.gov
Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are at the forefront of de novo drug design. nih.govnih.gov These models can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. Subsequently, they can generate novel molecular structures that adhere to specified constraints, such as high affinity for a particular biological target or favorable pharmacokinetic profiles. nih.govmdpi.com For instance, a generative model could be tasked with designing analogues of this compound that maximize binding to a specific central nervous system receptor while maintaining synthetic feasibility.
Table 1: AI/ML Models in Drug Design and Synthesis
| Model/Technique | Application in Compound Design & Synthesis | Relevance for Piperidine (B6355638) Derivatives |
| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures with desired properties by learning from existing chemical space. nih.gov | Generation of novel this compound analogues with potentially enhanced target affinity or improved properties. |
| Variational Autoencoders (VAEs) | Generation of novel molecules and optimization of existing structures within a continuous latent space representation. nih.gov | Exploration of the chemical space around the core piperidine scaffold to identify promising new derivatives. |
| Reinforcement Learning (RL) | Fine-tuning generative models to optimize molecules for multiple specific objectives simultaneously (e.g., potency, selectivity, synthesizability). nih.gov | Designing multi-target ligands or optimizing compounds to balance efficacy with metabolic stability. |
| Graph Neural Networks (GNNs) | Predicting molecular properties, reaction outcomes, and retrosynthetic pathways by representing molecules as graphs. nih.gov | Predicting the biological activity of new piperidine compounds and suggesting efficient synthetic routes. |
| Natural Language Processing (NLP) Models | Analyzing chemical literature and patents to extract reaction information and build comprehensive reaction databases for synthesis prediction. github.com | Mining existing scientific data to find novel or more efficient methods for synthesizing substituted piperidines. |
Unveiling Novel Biological Targets and Mechanistic Pathways for Piperidine Derivatives
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids due to its favorable influence on properties like membrane permeability and metabolic stability. researchgate.netresearchgate.net While the biological activities of many piperidine derivatives are well-documented, ongoing research continues to unveil new targets and intricate mechanistic pathways.
Piperidine-based compounds have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) modulatory properties. researchgate.netajchem-a.com A key area of investigation for arylpiperidine structures, such as this compound, is their interaction with neurotransmitter transporters. For example, extensive research has been conducted on piperidine analogues that exhibit high affinity and selectivity for the dopamine (B1211576) transporter (DAT), highlighting their potential in CNS-related research. nih.gov
Recent studies have focused on developing multitarget-directed ligands (MTDLs), where a single molecule is designed to interact with multiple biological targets implicated in a complex disease. The benzylpiperidine motif, structurally related to the core of this compound, has been incorporated into novel compounds designed to act as cholinesterase inhibitors, calcium channel blockers, and activators of the Nrf2 antioxidant pathway, all of which are relevant targets in neurodegenerative disease research. mdpi.com Furthermore, the fusion of the piperidine core with other pharmacologically important moieties like 1,3,4-oxadiazole (B1194373) has yielded compounds with potential as enzyme inhibitors, demonstrating the versatility of this scaffold in probing biological systems. scielo.br
Table 2: Investigated Biological Targets for Piperidine-Based Compounds
| Biological Target | Class of Piperidine Derivative | Potential Research Area | Reference |
| Dopamine Transporter (DAT) | 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperidines | Central Nervous System (CNS) Disorders | nih.gov |
| Acetylcholinesterase (AChE) | Benzylpiperidine-dihydropyrimidone hybrids | Neurodegenerative Diseases | ajchem-a.commdpi.com |
| Butyrylcholinesterase (BuChE) | Substituted piperidines | Neurodegenerative Diseases | ajchem-a.com |
| Voltage-gated Ca2+ Channels | Dihydropyrimidone-piperidine conjugates | Cardiovascular and Neurological Research | mdpi.com |
| Keap1-Nrf2 Pathway | Benzylpiperidine derivatives with propargyl ether | Oxidative Stress-Related Conditions | mdpi.com |
| Urease | 1,3,4-Oxadiazole-piperidine sulfonamides | Antibacterial Research | scielo.br |
Advancements in Microfluidic and Flow Chemistry Approaches for Synthesis
The synthesis of complex organic molecules like this compound is increasingly benefiting from the adoption of microfluidic and flow chemistry techniques. These methods offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling reactive intermediates, and greater potential for automation and scalability. researchgate.netarxiv.org
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This setup allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, by simply adjusting flow rates and system parameters. arxiv.org For multi-step syntheses, different reactors can be connected in sequence, enabling the creation of complex molecules without the need for manual isolation and purification of intermediates. mdpi.comnih.gov This "plug-and-play" approach can dramatically shorten synthesis times from hours or days in batch to mere minutes in flow. arxiv.org
The application of flow chemistry is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs). mdpi.com Various piperidine-containing APIs have been successfully synthesized using continuous-flow methods. nih.gov These systems can incorporate in-line purification steps, such as liquid-liquid extraction or passage through scavenger cartridges, to deliver a clean product stream. mdpi.com The miniaturization inherent in microfluidic systems allows for high-throughput experimentation, where hundreds of reactions can be screened per day using minimal amounts of reagents. researchgate.netarxiv.org This capability is invaluable for rapidly identifying optimal conditions for challenging synthetic steps in the creation of piperidine libraries.
Table 3: Comparison of Batch Synthesis vs. Flow Chemistry for Piperidine Derivatives
| Parameter | Batch Synthesis | Flow Chemistry |
| Process Control | Limited control over temperature and mixing gradients, especially on a large scale. | Precise control over residence time, temperature, and pressure, leading to higher reproducibility. arxiv.org |
| Safety | Handling of large quantities of hazardous reagents and unstable intermediates poses significant risks. | Small reaction volumes at any given time minimize risks; hazardous intermediates can be generated and consumed in situ. arxiv.org |
| Heat & Mass Transfer | Inefficient, leading to potential side reactions and lower yields. | Superior heat and mass transfer due to high surface-area-to-volume ratio, improving reaction efficiency. researchgate.net |
| Scalability | Scaling up often requires complete re-optimization of reaction conditions ("scale-up effect"). | Scalability is achieved by running the system for a longer duration or by parallelization ("scaling-out"), avoiding re-optimization. researchgate.net |
| Automation & Integration | Difficult to automate multi-step sequences with integrated purification. | Easily integrated into automated, multi-step synthesis platforms with in-line purification and analysis. mdpi.comnih.gov |
| Reaction Time | Often requires long reaction times (hours to days) for completion. | Significantly reduced reaction times (seconds to minutes) due to enhanced reaction rates at higher temperatures and pressures. arxiv.org |
Development of Advanced Analytical Techniques for Real-time Reaction Monitoring and Structural Characterization
The rapid nature of flow chemistry and high-throughput experimentation necessitates equally fast and efficient analytical techniques for real-time monitoring and characterization. nih.gov The development of advanced analytical methods allows chemists to gain immediate insights into reaction performance, enabling rapid optimization and quality control.
Mass spectrometry (MS) has become a cornerstone of high-throughput analysis. Ambient ionization mass spectrometry (AIMS) techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real-Time (DART), are particularly powerful as they allow for the direct analysis of reaction mixtures with minimal or no sample preparation. nih.gov These methods can be coupled directly to the output of a flow reactor, providing a continuous data stream on the formation of products and the consumption of reactants. Acoustic ejection mass spectrometry (AEMS) is another emerging technique that uses sound waves to eject picoliter-sized droplets from a reaction plate directly into a mass spectrometer, enabling analysis times of less than one second per sample. nih.gov
In addition to MS, modern chromatography techniques have been adapted for high-speed analysis. Ultra-High-Performance Liquid Chromatography (UHPLC) systems, utilizing columns with smaller particles, can achieve separation times of under a minute, a significant improvement over traditional HPLC. nih.gov For volatile compounds, low-pressure gas chromatography (LPGC-MS) combined with rapid heating and cooling technology also allows for sub-minute cycle times. nih.gov
These analytical tools can be integrated into feedback loops within automated synthesis platforms. researchgate.net The analytical data is fed back to the control system in real-time, which can then automatically adjust reaction parameters (e.g., temperature, flow rate) to optimize the yield or minimize the formation of impurities, leading to a self-optimizing chemical synthesis system. researchgate.net
Table 4: Advanced Analytical Techniques for Synthesis Monitoring
| Technique | Principle | Application in Monitoring Piperidine Synthesis |
| Ambient Ionization Mass Spectrometry (AIMS) | Ionization of analytes directly from their native state with minimal sample preparation (e.g., DESI, DART). nih.gov | Real-time, continuous monitoring of reaction streams in flow chemistry to track product formation and identify byproducts. |
| Acoustic Ejection Mass Spectrometry (AEMS) | Use of acoustic energy to transfer tiny droplets from a reaction well into the mass spectrometer for ultra-fast analysis. nih.gov | High-throughput screening of reaction conditions in microtiter plates for piperidine library synthesis. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Liquid chromatography using columns with sub-2 µm particles to achieve rapid and high-resolution separations. nih.gov | Fast, quantitative analysis of reaction yield and purity, separating the target compound from starting materials and isomers. |
| Low-Pressure Gas Chromatography (LPGC-MS) | GC-MS operated with a vacuum outlet to increase carrier gas velocity and shorten analysis time. nih.gov | Rapid analysis of volatile or semi-volatile intermediates and products in the synthesis pathway. |
| In-line Spectroscopy (NMR, IR, Raman) | Integration of spectroscopic probes directly into the reaction vessel or flow path. | Provides real-time structural and functional group information, allowing for the tracking of specific chemical transformations. |
Q & A
Q. What are the established synthetic routes for 4-[2-(4-Chlorophenyl)ethyl]piperidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be functionalized with a 4-chlorophenyl group via alkylation in dichloromethane under basic conditions (e.g., NaOH) . Optimization includes adjusting reaction time (12–24 hours), temperature (0–25°C), and stoichiometry of reagents. Purification via column chromatography or recrystallization achieves >99% purity .
Key Reaction Conditions Table:
| Parameter | Typical Range | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | NaOH | |
| Temperature | 0–25°C | |
| Purification Method | Column Chromatography |
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Use NMR spectroscopy (¹H/¹³C) to confirm the piperidine ring and 4-chlorophenyl group. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₃H₁₇ClN, calc. 234.1022). Melting point analysis (e.g., 138–142°C) and HPLC purity checks (>98%) are critical .
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles (required for H315/H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation (H335) .
- Waste Disposal: Segregate halogenated waste and use licensed disposal services .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
Methodological Answer:
- Core Modifications: Introduce substituents (e.g., sulfonyl, hydroxyl) to the piperidine ring to alter receptor binding. For example, 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives show enhanced dopamine receptor affinity .
- Assays: Radioligand binding assays (e.g., D₂/5-HT₂A receptors) quantify affinity changes .
Q. What strategies resolve contradictions in receptor binding data across studies?
Methodological Answer:
Q. How can computational methods accelerate reaction design for novel derivatives?
Methodological Answer:
- Reaction Path Search: Apply quantum mechanics (e.g., Gaussian) to predict transition states and intermediates .
- Machine Learning: Train models on existing reaction databases to prioritize synthetic routes with high yield potential .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Byproduct Formation: Optimize stoichiometry and use flow chemistry to control exothermic reactions .
- Purification at Scale: Replace column chromatography with crystallization (e.g., ethanol/water mixtures) .
Q. How do researchers analyze degradation pathways under stressed conditions?
Methodological Answer:
Q. What green chemistry approaches reduce environmental impact during synthesis?
Methodological Answer:
- Solvent Substitution: Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative .
- Catalysis: Use biocatalysts or recyclable palladium catalysts for coupling reactions .
Q. How can researchers validate the compound’s role in multi-target drug discovery?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
